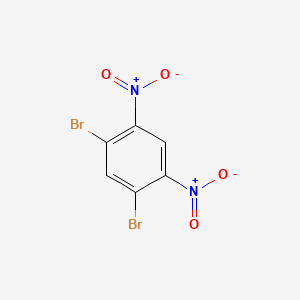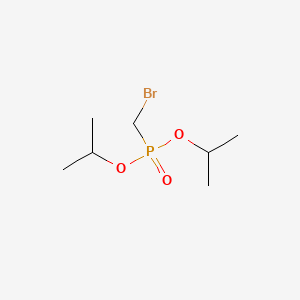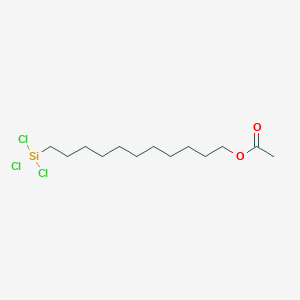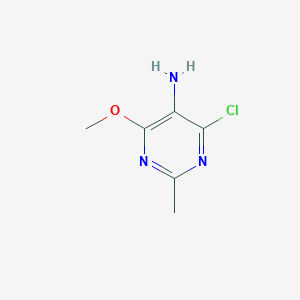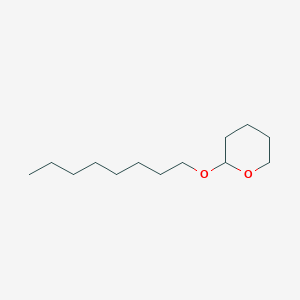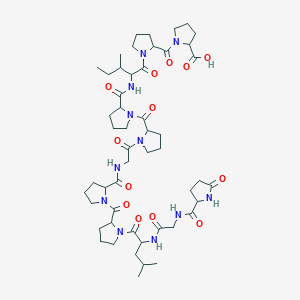
3-Chlorobenzylzinc chloride
Overview
Description
3-Chlorobenzylzinc chloride is an organozinc compound. It is a solution with a concentration of 0.5 M in tetrahydrofuran (THF). The molecular weight of this compound is 226.42 . It is used in scientific research, particularly in proteomics .
Molecular Structure Analysis
The linear formula for 3-Chlorobenzylzinc chloride is ClC6H4CH2ZnCl . The SMILES string representation is Cl[Zn]Cc1cccc(Cl)c1 .
Physical And Chemical Properties Analysis
3-Chlorobenzylzinc chloride is a solution with a concentration of 0.5 M in THF. The density of this solution is 0.969 g/mL at 25 °C . The molecular weight of the compound is 226.42 .
Scientific Research Applications
3-Chlorobenzylzinc chloride is a versatile reagent that has several applications, particularly in the field of organic synthesis and biomedicine . Here are some potential applications:
-
Organic Synthesis
- 3-Chlorobenzylzinc chloride is often used as a reagent in various chemical reactions . It can participate in cross-coupling reactions, which are pivotal in synthesizing an array of aromatic compounds .
- The specific methods of application or experimental procedures can vary greatly depending on the context of the research. Typically, it’s used in stoichiometric amounts and reacts with electrophiles to form new carbon-carbon bonds .
- The outcomes of these reactions are new organic compounds, the properties of which depend on the specific reactants and conditions used .
-
Biomedicine
- This compound exhibits immense potential for enabling intricate cross-coupling reactions, which are crucial in the synthesis of various biologically active compounds .
- In the field of drug discovery, it can be used to incorporate pivotal molecular functionalities, consequently augmenting the efficacy of drugs .
- The outcomes of these applications can include the production of new pharmaceutical drugs and agrochemicals .
3-Chlorobenzylzinc chloride is a versatile reagent that has several applications, particularly in the field of organic synthesis and biomedicine . Here are some potential applications:
-
Organic Synthesis
- 3-Chlorobenzylzinc chloride is often used as a reagent in various chemical reactions . It can participate in cross-coupling reactions, which are pivotal in synthesizing an array of aromatic compounds .
- The specific methods of application or experimental procedures can vary greatly depending on the context of the research. Typically, it’s used in stoichiometric amounts and reacts with electrophiles to form new carbon-carbon bonds .
- The outcomes of these reactions are new organic compounds, the properties of which depend on the specific reactants and conditions used .
-
Biomedicine
- This compound exhibits immense potential for enabling intricate cross-coupling reactions, which are crucial in the synthesis of various biologically active compounds .
- In the field of drug discovery, it can be used to incorporate pivotal molecular functionalities, consequently augmenting the efficacy of drugs .
- The outcomes of these applications can include the production of new pharmaceutical drugs and agrochemicals .
Safety And Hazards
3-Chlorobenzylzinc chloride is classified as a flammable liquid (Category 2), acute toxicity oral (Category 4), eye irritation (Category 2A), carcinogenicity (Category 2), and specific target organ toxicity - single exposure (Category 3, affecting the respiratory system and central nervous system) . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1-chloro-3-methanidylbenzene;chlorozinc(1+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl.ClH.Zn/c1-6-3-2-4-7(8)5-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICUOPRHOUZCMIM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC(=CC=C1)Cl.Cl[Zn+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70399099 | |
| Record name | 3-Chlorobenzylzinc chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chlorobenzylzinc chloride | |
CAS RN |
312624-13-8 | |
| Record name | 3-Chlorobenzylzinc chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



